molecular formula C14H20HgO2 B084811 Mercury, (octanoato)phenyl- CAS No. 13864-38-5

Mercury, (octanoato)phenyl-

Cat. No.: B084811
CAS No.: 13864-38-5
M. Wt: 420.9 g/mol
InChI Key: ANOIYNQEGBGXBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury, (octanoato)phenyl-, also known as phenylmercuric octanoate, is an organomercury compound with the molecular formula C14H20HgO2. This compound is characterized by the presence of a phenyl group bonded to a mercury atom, which is further bonded to an octanoate group. Organomercury compounds are known for their stability towards air and moisture but are sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric octanoate can be synthesized through the mercuration of aromatic rings. Electron-rich arenes, such as phenol, undergo mercuration upon treatment with mercury(II) acetate. The acetate group on the mercury atom can be displaced by other groups, such as chloride .

Industrial Production Methods: Industrial production of phenylmercuric octanoate involves the reaction of phenylmagnesium bromide with mercury(II) chloride. This reaction typically takes place in diethyl ether solution, resulting in the formation of diphenylmercury, which can be further processed to obtain phenylmercuric octanoate .

Types of Reactions:

    Oxidation: Phenylmercuric octanoate can undergo oxidation reactions, where the mercury atom is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can convert phenylmercuric octanoate to its elemental mercury form.

    Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenylmercuric octanoate involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction can affect various molecular targets and pathways, including enzymes and structural proteins .

Comparison with Similar Compounds

  • Phenylmercuric acetate
  • Phenylmercuric chloride
  • Phenylmercuric borate
  • Phenylmercuric oleate
  • Phenylmercuric nitrate
  • Phenylmercuric iodide
  • Phenylmercuric stearate
  • Phenylmercuric carbonate

Comparison: Phenylmercuric octanoate is unique due to its specific octanoate group, which imparts distinct chemical properties and reactivity compared to other phenylmercuric compounds. For example, phenylmercuric acetate is commonly used as a fungicide and preservative, while phenylmercuric chloride is used in organic synthesis .

Properties

IUPAC Name

octanoyloxy(phenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C6H5.Hg/c1-2-3-4-5-6-7-8(9)10;1-2-4-6-5-3-1;/h2-7H2,1H3,(H,9,10);1-5H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOIYNQEGBGXBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O[Hg]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20HgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13864-38-5
Record name Mercury, (octanoato)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.